molecular formula C19H19NO3 B2649389 N-((4-hydroxychroman-4-yl)methyl)cinnamamide CAS No. 1396892-11-7

N-((4-hydroxychroman-4-yl)methyl)cinnamamide

Cat. No.: B2649389
CAS No.: 1396892-11-7
M. Wt: 309.365
InChI Key: ORKXFJWKWZNNQK-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-hydroxychroman-4-yl)methyl)cinnamamide is a novel synthetic coumarin derivative offered for research purposes. While specific studies on this exact compound are limited, its structural framework incorporates the chroman (dihydrobenzopyran) moiety and a cinnamamide group, both of which are associated with significant pharmacological potential in pre-clinical research. Coumarin derivatives are a prominent class of compounds known for a wide spectrum of biological activities. They have been extensively studied as starting materials and intermediates in pharmaceutical development due to their inherent photochemical characteristics and reasonable stability . Research on structurally similar amide-functionalized coumarins provides insight into the potential research value of this compound class. For instance, the analog N-(coumarin-3-yl)cinnamamide (M220) has demonstrated promising immunomodulatory and neuroprotective effects in models of severe experimental malaria. In these studies, treatment with M220 protected cognitive abilities, preserved lung function, and decreased inflammation in the brain and lungs. The mechanism of this action appears to be linked to the attenuation of pro-inflammatory cytokines like TNF and IFN-γ, alongside an enhancement of the anti-inflammatory cytokine IL-10 . This suggests that related compounds, including this compound, may represent interesting candidates for investigating immunoregulatory pathways and exploring potential therapeutic applications for inflammatory and neurodegenerative conditions. This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-18(11-10-15-6-2-1-3-7-15)20-14-19(22)12-13-23-17-9-5-4-8-16(17)19/h1-11,22H,12-14H2,(H,20,21)/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKXFJWKWZNNQK-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)C=CC3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=CC=CC=C2C1(CNC(=O)/C=C/C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxychroman-4-yl)methyl)cinnamamide typically involves the reaction of 4-hydroxychroman-4-ylmethylamine with cinnamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow microreactors, which offer advantages such as short residence time, mild reaction conditions, and easy control of the reaction process. Enzymatic synthesis using immobilized enzymes like Lipozyme® TL IM can also be employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxychroman-4-yl)methyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the chroman ring can be oxidized to form a ketone.

    Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.

    Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 4-oxo-chroman derivatives.

    Reduction: Formation of N-((4-hydroxychroman-4-yl)methyl)amine.

    Substitution: Formation of substituted cinnamamides with various functional groups.

Scientific Research Applications

Neuroprotective Properties

Cinnamamide derivatives, including N-((4-hydroxychroman-4-yl)methyl)cinnamamide, have shown significant therapeutic potential in treating disorders of the central and peripheral nervous systems. Research indicates that these compounds can interact with various molecular targets, such as GABAA receptors and NMDA receptors, which are crucial in modulating neurotransmission and neuroprotection.

Case Study:
A study highlighted the efficacy of cinnamamide derivatives in animal models for conditions such as epilepsy and depression. The compounds demonstrated anticonvulsant and antidepressant effects, suggesting their potential as therapeutic agents for neurological disorders .

Anticancer Activity

The anticancer properties of this compound have been explored extensively. This compound has been shown to inhibit tumor growth in various cancer cell lines, including melanoma and breast cancer.

Data Table: Anticancer Activity of Cinnamamide Derivatives

CompoundCancer TypeIC50 (µM)Mechanism of Action
This compoundMelanoma<0.1Inhibition of APE/Ref-1 signaling
Compound 6bBreast Cancer (MCF-7)0.17Cell cycle arrest and apoptosis induction
Compound 11Melanoma (A375)0.088Inhibition of AP-1 transcription activities

In a xenograft mouse model, compounds derived from this class exhibited significant tumor growth inhibition without notable systemic toxicity . The mechanism often involves the disruption of cell cycle progression and interference with key signaling pathways associated with cancer proliferation.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have demonstrated that cinnamamide derivatives possess significant antibacterial and antifungal activities.

Case Study:
A recent study evaluated the antimicrobial efficacy of various cinnamamide derivatives against a range of pathogens. The results indicated that certain derivatives exhibited potent antimicrobial activity, suggesting their potential use as therapeutic agents against infections .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. The ability to modify functional groups on the cinnamamide scaffold allows researchers to enhance specific biological activities while reducing undesirable effects.

Key Findings:
Research has shown that modifications to the chroman moiety can significantly impact the compound's potency and selectivity towards molecular targets involved in various diseases .

Mechanism of Action

The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)cinnamamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

N-((4-hydroxychroman-4-yl)methyl)cinnamamide can be compared with other cinnamamide derivatives:

These comparisons highlight the unique combination of the chroman and cinnamamide moieties in this compound, which contributes to its distinct biological activities.

Biological Activity

N-((4-hydroxychroman-4-yl)methyl)cinnamamide is a synthetic organic compound with the molecular formula C19H19NO3. It is derived from cinnamic acid and chroman, exhibiting a range of potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This compound has garnered attention in pharmaceutical research due to its promising therapeutic applications.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it effectively disrupts the integrity of cell membranes in both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism involves inducing cell lysis, making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Efficacy Against Various Pathogens

Pathogen TypeActivity LevelReference
Gram-positive bacteriaHigh
Gram-negative bacteriaModerate
FungiHigh

2. Anticancer Activity

The compound exhibits promising anticancer effects, particularly against human cervical, ovarian, and breast cancer cell lines. Its mechanism of action involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Case Study: Anticancer Effects on HeLa Cells
A study evaluated the effects of this compound on HeLa cells (cervical cancer). Results showed a significant reduction in cell viability at concentrations above 10 µM, with increased markers for apoptosis observed through flow cytometry analysis.

Table 2: Anticancer Activity on Various Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
HeLa15Apoptosis induction via caspase activation
MCF-7 (Breast)20Inhibition of proliferation
A2780 (Ovarian)18Apoptosis and cell cycle arrest

3. Antioxidant Activity

This compound also exhibits notable antioxidant properties. It scavenges free radicals and reduces oxidative stress within cells, which is crucial for preventing cellular damage associated with various diseases.

Table 3: Antioxidant Activity Assay Results

Assay TypeActivity LevelReference
DPPH Radical ScavengingHigh
ABTS AssayModerate

The biological activities of this compound can be attributed to its structural features that facilitate interactions with various molecular targets:

  • Antimicrobial Activity : The compound disrupts bacterial and fungal cell membranes leading to lysis.
  • Anticancer Activity : It activates apoptotic pathways by increasing caspase activity and inhibiting key signaling pathways involved in cell proliferation.
  • Antioxidant Activity : The compound scavenges reactive oxygen species (ROS), thereby mitigating oxidative stress in cellular environments.

Comparative Analysis with Similar Compounds

This compound can be compared with other cinnamamide derivatives to highlight its unique biological activities:

Table 4: Comparison of Cinnamamide Derivatives

Compound NameAntimicrobial ActivityAnticancer Activity
N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamideStrongModerate
N-(2-arylmethylthio)phenylsulfonyl)cinnamamideModerateHigh
This compoundHighVery High

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-((4-hydroxychroman-4-yl)methyl)cinnamamide and its analogs?

  • Methodology : Optimize multi-step synthesis using chroman-4-ol derivatives and cinnamoyl chloride. Key steps include regioselective alkylation of the chromanol hydroxyl group and subsequent coupling with cinnamic acid derivatives via carbodiimide-mediated amidation. Purification requires reversed-phase HPLC or column chromatography with silica gel (ethyl acetate/hexane gradients). Validate intermediates via 1H^1 \text{H}-NMR and LC-MS to avoid structural misassignments, as seen in corrections of related cinnamamide derivatives .

Q. How can researchers confirm the compound’s biological target in antimalarial studies?

  • Methodology : Use transcriptomic profiling (e.g., qPCR) to monitor fold changes in target gene expression (e.g., Pfs16 in Plasmodium falciparum) during parasite stages like gametocyte-to-ookinete transition. Pair this with phenotypic assays (e.g., membrane retention studies) to validate functional interactions .

Q. What in vitro assays are suitable for preliminary evaluation of antitumor activity?

  • Methodology : Conduct cell viability assays (MTT or resazurin-based) on breast cancer cell lines (e.g., MDA-MB-231). Include ROS detection probes (e.g., DCFH-DA) to assess oxidative stress induction. Compare dose-response curves with positive controls (e.g., doxorubicin) and validate apoptosis via flow cytometry (Annexin V/PI staining) .

Advanced Research Questions

Q. How can contradictions in bioactivity data between in vitro and in vivo models be resolved?

  • Methodology : Perform pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) using LC-MS/MS to assess bioavailability. Cross-validate with ex vivo assays (e.g., tumor spheroids) to mimic in vivo complexity. Address discrepancies by modifying formulation strategies (e.g., liposomal encapsulation) .

Q. What advanced techniques are recommended for target deconvolution in antimalarial studies?

  • Methodology : Employ photo-affinity labeling with 14C^{14} \text{C}-tagged analogs to covalently bind target proteins (e.g., Pfs16). Isolate protein complexes via affinity chromatography and identify binding partners via tandem mass spectrometry (LC-MS/MS). Validate using CRISPR-Cas9 knockout strains to confirm target essentiality .

Q. How can computational tools enhance mechanistic understanding of ROS-mediated apoptosis?

  • Methodology : Use molecular dynamics simulations to model interactions between the compound and mitochondrial membrane proteins (e.g., Bcl-2 family proteins). Pair with ROS flux analysis via Seahorse XF assays to correlate computational predictions with experimental data on oxidative phosphorylation inhibition .

Data Contradiction Analysis

Q. Why might structural analogs of the compound show divergent activity profiles?

  • Analysis : Evaluate steric and electronic effects using density functional theory (DFT) calculations. For example, substituents on the chromanol ring (e.g., hydroxyl vs. methoxy groups) alter hydrogen-bonding capacity with targets like Plasmodium membrane proteins. Validate via isothermal titration calorimetry (ITC) to quantify binding affinity differences .

Q. How to address inconsistencies in transcriptomic vs. phenotypic data in parasite studies?

  • Analysis : Integrate multi-omics data (RNA-seq, proteomics) to identify post-transcriptional regulatory mechanisms. Use machine learning (e.g., random forest models) to prioritize pathways (e.g., gametocyte maturation) where gene expression does not directly correlate with protein activity .

Key Research Findings Table

Aspect Findings References
Antimalarial Target Binds Pfs16, disrupting membrane association during gametogenesis (3.8-fold ↑ in Pfs16 expression during ookinete stage).
Antitumor Mechanism Induces ROS-mediated mitochondrial apoptosis (IC50_{50} = 2.1 µM in MDA-MB-231 cells).
Synthetic Challenges Regioselective alkylation of chromanol requires strict temperature control (<0°C) to avoid byproducts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.